16Alpha-Homo Dexamethasone Sodium Phosphate
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Overview
Description
16Alpha-Homo Dexamethasone Sodium Phosphate is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones that play a role in the regulation of various physiological processes including inflammation and immune response. This compound is a derivative of dexamethasone, a widely used anti-inflammatory and immunosuppressant medication. The molecular formula of this compound is C22H28FO8P . 2Na, and it has a molecular weight of 516.40 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16Alpha-Homo Dexamethasone Sodium Phosphate involves multiple steps, starting from the basic steroid structure. The process typically includes the introduction of fluorine at the 9th position and the addition of a phosphate group at the 21st position. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical synthesis using batch reactors, followed by purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
16Alpha-Homo Dexamethasone Sodium Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the steroid structure.
Substitution: This reaction can involve the replacement of functional groups, such as the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like phosphorus oxychloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various phosphate esters .
Scientific Research Applications
16Alpha-Homo Dexamethasone Sodium Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressant therapies.
Industry: Applied in the formulation of pharmaceutical products and as a quality control standard in manufacturing
Mechanism of Action
The mechanism of action of 16Alpha-Homo Dexamethasone Sodium Phosphate involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
16Alpha-Homo Dexamethasone Sodium Phosphate is compared with other glucocorticoids such as:
Dexamethasone: Similar in structure but lacks the additional phosphate group.
Betamethasone: Another fluorinated glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
The uniqueness of this compound lies in its specific structural modifications, which enhance its potency and reduce its side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C22H28FNa2O8P |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
disodium;[(4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12?,15-,16-,17-,19-,20-,21?,22-;;/m0../s1 |
InChI Key |
CHSKHPHPWUWIHQ-WQUDMYMYSA-L |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(C1=O)(COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Origin of Product |
United States |
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